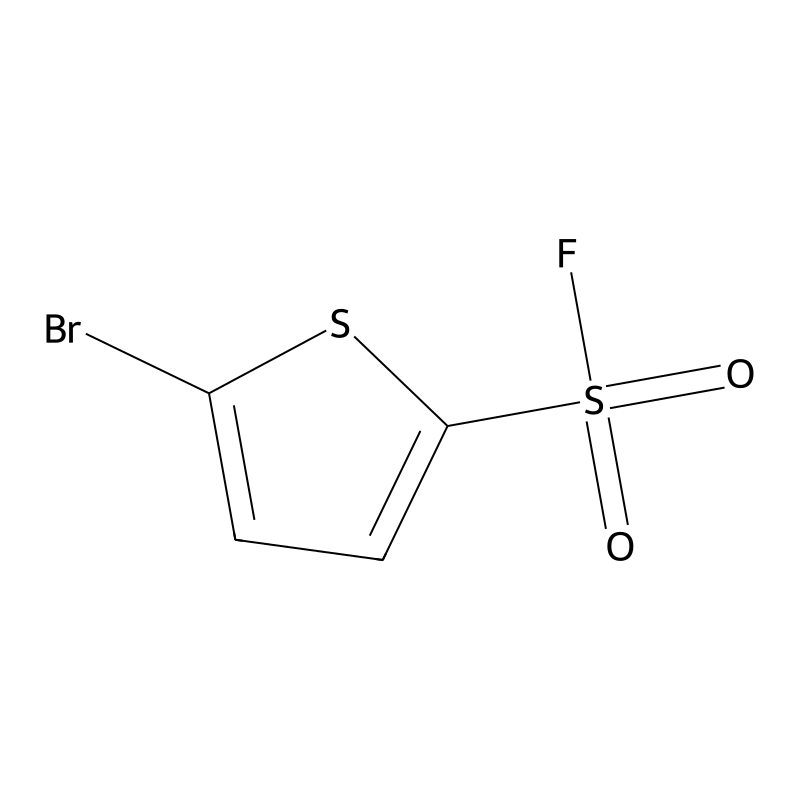

5-Bromothiophene-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Application: 5-Bromothiophene-2-sulfonyl fluoride is used as a reagent in the synthesis of various organic compounds.

Method of Application: One method involves reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.

Results: This reaction can lead to the synthesis of 5-Bromothiophene-2-sulfonamide.

Synthesis of 5-Arylthiophene-2-sulfonamides

Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize a variety of 5-arylthiophene-2-sulfonamides.

Method of Application: This involves reacting 5-bromothiophene-2-sulfonyl fluoride with different aryl groups.

Fluorosulfonylation

Method of Application: Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides.

Results: This method provides a new way to synthesize sulfonyl fluorides, which are useful in various fields.

Synthesis of 5-Arylthiophene-2-Sulfonylacetamide Derivatives

Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize a variety of 5-arylthiophene-2-sulfonylacetamide derivatives.

Results: This method can lead to the synthesis of various 5-arylthiophene-2-sulfonylacetamide derivatives.

Synthesis of 5-Bromothiophene-2-Sulfonyl Acetamide

Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize 5-bromothiophene-2-sulfonyl acetamide.

Method of Application: This involves reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.

Results: This method can lead to the synthesis of 5-bromothiophene-2-sulfonyl acetamide.

5-Bromothiophene-2-sulfonyl fluoride is an organosulfur compound characterized by the molecular formula . This compound is a derivative of thiophene, which features a five-membered aromatic ring containing sulfur. The presence of the bromine and sulfonyl fluoride groups enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications. Its structure consists of a bromine atom attached to the thiophene ring and a sulfonyl fluoride group at the 2-position, contributing to its unique properties and reactivity profile .

- Substitution Reactions: It can undergo nucleophilic substitution where the sulfonyl fluoride group is replaced by various nucleophiles.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

- Coupling Reactions: Notably, it is frequently used in Suzuki–Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.

This compound exhibits significant biological activity, particularly as an inhibitor of quorum sensing in Vibrio species. Quorum sensing is a process that bacteria use to communicate and regulate gene expression based on population density. The binding interactions of 5-bromothiophene-2-sulfonyl fluoride with the SmcR protein, a LuxR homologue, alter its flexibility and transcriptional regulatory activity, impacting cell signaling pathways and gene expression related to virulence and biofilm formation .

5-Bromothiophene-2-sulfonyl fluoride can be synthesized through various methods:

- Direct Reaction: A common synthesis route involves reacting 5-bromothiophene with sulfuryl fluoride () in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, yielding high-purity products.

- Industrial Production: Large-scale synthesis often employs continuous flow reactors for better control over reaction conditions and higher yields. Automated systems are utilized to ensure consistent quality and minimize contamination risks .

5-Bromothiophene-2-sulfonyl fluoride has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for constructing complex molecules via coupling reactions.

- Biological Research: The compound is used in developing enzyme inhibitors and probes for studying biological pathways.

- Medicinal Chemistry: It is investigated for potential applications in drug discovery, particularly targeting specific enzymes and proteins.

- Industrial Uses: This compound finds utility in producing specialty chemicals and materials with unique properties .

Research indicates that 5-bromothiophene-2-sulfonyl fluoride interacts with various biomolecules, influencing cellular processes. Its ability to inhibit quorum sensing suggests potential therapeutic applications in treating bacterial infections by disrupting communication pathways critical for virulence. Studies have shown that this compound can alter gene expression related to motility, biofilm formation, and pathogenicity in Vibrio species .

Several compounds share structural similarities with 5-bromothiophene-2-sulfonyl fluoride. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Contains an amine instead of a sulfonyl fluoride group | Exhibits different biological activity as an amide |

| 5-Bromothiophene-2-sulfonyl chloride | Chloride group replaces the fluorine | More reactive towards nucleophiles compared to fluoride |

| 1-Bromoethene-1-sulfonyl fluoride | Different alkene structure | Used in SuFEx click chemistry for diverse applications |

| 5-Methylthiophene-2-sulfonyl fluoride | Methyl group at position 5 | Alters electronic properties affecting reactivity |

These compounds illustrate the diversity within thiophene derivatives while highlighting the unique reactivity and application potential of 5-bromothiophene-2-sulfonyl fluoride. Its specific functional groups contribute significantly to its role in synthetic chemistry and biological research .

5-Bromothiophene-2-sulfonyl fluoride (CAS: 108158-00-5) is a sulfur-containing heterocyclic compound with the molecular formula $$ \text{C}4\text{H}2\text{BrFO}2\text{S}2 $$ and a molar mass of 245.09 g/mol. Its structure features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position (Figure 1). This configuration confers unique reactivity, making it a versatile electrophile in synthetic chemistry.

The sulfonyl fluoride (–SO$$_2$$F) group is pivotal to its utility, as it participates in sulfur fluoride exchange (SuFEx) click chemistry—a transformative methodology for covalent bond formation. The compound’s stability under physiological conditions and compatibility with diverse nucleophiles (e.g., amines, alcohols) have positioned it as a critical intermediate in medicinal chemistry and materials science.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}4\text{H}2\text{BrFO}2\text{S}2 $$ | PubChem |

| Molecular Weight | 245.09 g/mol | PubChem |

| Density | 1.8803 g/cm³ at 25°C | ChemSrc |

| Boiling Point | >110°C | ChemSrc |

Historical Development of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides traces back to the mid-20th century, with sulfuryl fluoride ($$ \text{SO}2\text{F}2 $$) emerging as a stable, hydrolytically resistant compound. Early applications focused on fumigation and polymer chemistry, but the field expanded dramatically with the advent of click chemistry.

In 2014, Sharpless and colleagues introduced SuFEx as a next-generation click reaction, leveraging the kinetic stability and selective reactivity of sulfonyl fluorides. This breakthrough enabled precise molecular assembly under mild conditions, circumventing the need for toxic catalysts. 5-Bromothiophene-2-sulfonyl fluoride became a model substrate due to its balanced reactivity and compatibility with heterocyclic systems.

Position in Organosulfur and Heterocyclic Chemistry

As an organosulfur compound, 5-bromothiophene-2-sulfonyl fluoride bridges two critical domains:

- Sulfonyl Fluorides: Known for their role in covalent inhibitor design, these compounds form stable linkages with biological targets.

- Thiophene Derivatives: The brominated thiophene core contributes to π-conjugation and electronic tunability, making it valuable in optoelectronics and drug discovery.

The compound’s hybrid nature allows it to serve as a linchpin in synthesizing sulfonamide-based therapeutics and functional materials. For example, its sulfonyl fluoride group reacts selectively with lysine residues in proteins, enabling targeted covalent modification.

Relevance in Modern Chemical Research

Recent advances have highlighted three key applications:

- SuFEx Click Chemistry: The compound facilitates rapid, modular synthesis of sulfonate esters and sulfonamides. In 2024, intramolecular chalcogen bonding was shown to enhance its reactivity, enabling efficient coupling with phenols and amines.

- Medicinal Chemistry: Derivatives exhibit antimicrobial and enzyme-inhibitory properties. For instance, sulfonamide analogs derived from this compound have demonstrated urease inhibition, relevant to Helicobacter pylori treatments.

- Materials Science: Functionalized thiophene sulfonyl fluorides are employed in organic light-emitting diodes (OLEDs) and surface coatings due to their electronic properties.

Table 2: Synthetic Applications of 5-Bromothiophene-2-Sulfonyl Fluoride

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for 5-Bromothiophene-2-sulfonyl fluoride, providing detailed information about the molecular framework through analysis of ¹H, ¹³C, and ¹⁹F nuclei [1] [2].

¹H Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 5-Bromothiophene-2-sulfonyl fluoride exhibits characteristic signals that confirm the substitution pattern on the thiophene ring. The aromatic region displays two distinct proton environments corresponding to the remaining hydrogen atoms on the thiophene scaffold [1] [3].

The most distinctive feature appears at 7.20 parts per million as a doublet with a coupling constant of 3.7 hertz, assigned to the hydrogen at position 3 of the thiophene ring [1]. This chemical shift reflects the deshielding effect of the electron-withdrawing sulfonyl fluoride group at the adjacent position 2. The coupling pattern arises from the scalar coupling with the hydrogen at position 4, demonstrating the typical vicinal coupling observed in thiophene systems [4].

The second aromatic proton resonates at 6.59 parts per million, appearing as a triplet with a coupling constant of 4.1 hertz [1]. This signal corresponds to the hydrogen at position 4 of the thiophene ring, positioned between the bromine substituent and the hydrogen at position 3. The triplet multiplicity results from equivalent coupling to both neighboring positions, though the asymmetric substitution pattern creates slight variations in the coupling constants [4].

The integration ratio of these signals confirms a 1:1 stoichiometry, consistent with the disubstituted thiophene structure. The chemical shift values demonstrate the cumulative deshielding effects of both the bromine and sulfonyl fluoride substituents, with the proximity to the sulfonyl fluoride group causing greater downfield displacement [5].

¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through examination of the carbon skeleton. The spectrum reveals four distinct carbon environments within the thiophene ring, each influenced by the electronic effects of the substituents [6] [2].

The carbon at position 5, bearing the bromine substituent, appears at 134.9 parts per million as a doublet with a coupling constant of 2.2 hertz [1]. This downfield chemical shift reflects the electron-withdrawing inductive effect of bromine, while the small coupling constant indicates a four-bond interaction with the fluorine nucleus through the conjugated thiophene system [6].

The most significantly deshielded carbon resonates at 119.4 parts per million, displaying a large doublet with a coupling constant of 34.0 hertz [1]. This signal corresponds to the carbon at position 2, directly bonded to the sulfonyl fluoride group. The substantial coupling constant demonstrates the two-bond carbon-fluorine interaction, characteristic of sulfonyl fluoride functionalities [2] [5].

The remaining thiophene carbons exhibit chemical shifts typical of aromatic heterocycles, with modifications reflecting the influence of the electron-withdrawing substituents. The systematic analysis of these chemical shifts provides confirmation of the regioselective substitution pattern and electronic distribution within the molecule [6] [7].

¹⁹F Nuclear Magnetic Resonance as Diagnostic Tool for Sulfonyl Fluoride Moiety

Fluorine-19 nuclear magnetic resonance spectroscopy serves as the definitive analytical tool for characterizing the sulfonyl fluoride functional group. The technique exploits the high sensitivity and wide chemical shift range of the fluorine nucleus to provide unambiguous identification of this electrophilic moiety [8] [9].

The sulfonyl fluoride fluorine in 5-Bromothiophene-2-sulfonyl fluoride resonates at 48.8 parts per million, appearing as a doublet with a coupling constant of 5.4 hertz [1]. This chemical shift falls within the characteristic range for aromatic sulfonyl fluorides, which typically appear between 40 to 70 parts per million relative to trichlorofluoromethane [9] [10].

The doublet multiplicity arises from coupling to the sulfur nucleus, which possesses a nuclear spin of zero but can couple through scalar mechanisms in the sulfonyl fluoride environment [9]. The coupling constant of 5.4 hertz provides information about the sulfur-fluorine bond strength and electronic environment [5].

Comparison with related thiophene sulfonyl fluoride derivatives demonstrates the influence of the bromine substituent on the fluorine chemical shift. The electron-withdrawing effect of bromine at position 5 contributes to the specific chemical shift value through the conjugated thiophene system [11] . This positional sensitivity makes ¹⁹F nuclear magnetic resonance particularly valuable for confirming regioisomeric purity and structural assignments [13].

The integration of this fluorine signal relative to the aromatic protons confirms the 1:2:1 stoichiometry expected for the disubstituted thiophene structure. The absence of additional fluorine signals verifies the purity of the compound and excludes the presence of fluorination byproducts or decomposition products [10] [14].

Infrared Spectroscopy

Infrared spectroscopy provides valuable vibrational information that complements the nuclear magnetic resonance data by identifying functional groups and molecular conformations. The technique is particularly diagnostic for the sulfonyl fluoride moiety, which exhibits characteristic absorption bands not present in other functional groups [15] [16].

The sulfonyl fluoride group displays two prominent sulfur-oxygen stretching vibrations that serve as fingerprint regions for this functionality. The antisymmetric sulfur dioxide stretch appears as a strong absorption band between 1400 to 1450 wavenumbers, reflecting the high dipole moment associated with this vibrational mode [15] [17]. This band is typically the most intense feature in the infrared spectrum of sulfonyl fluorides due to the polar nature of the sulfur-oxygen bonds [16].

The symmetric sulfur dioxide stretching vibration manifests as a strong absorption between 1200 to 1250 wavenumbers [15] [17]. The frequency separation between the symmetric and antisymmetric modes provides information about the molecular symmetry and electronic environment of the sulfonyl group. In 5-Bromothiophene-2-sulfonyl fluoride, the conjugation with the thiophene ring influences these frequencies compared to aliphatic sulfonyl fluoride analogs [16].

The sulfur-fluorine stretching vibration appears as a medium-intensity band between 800 to 850 wavenumbers [15]. This absorption is particularly diagnostic for sulfonyl fluorides, as it occurs in a region relatively free from interference by other functional groups. The frequency reflects the strength of the sulfur-fluorine bond and can be influenced by the electronic environment provided by the thiophene substituents [18] [17].

The carbon-bromine stretching vibration contributes a medium-intensity absorption between 500 to 600 wavenumbers [15]. This low-frequency vibration is characteristic of aryl bromides and confirms the presence of the halogen substituent. The exact frequency depends on the electronic environment of the thiophene ring and the influence of the sulfonyl fluoride group [19].

Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1500 to 1600 wavenumbers, typical of substituted thiophene rings [15]. The pattern and intensity of these absorptions reflect the degree of conjugation and the electronic effects of the substituents. The electron-withdrawing nature of both substituents influences these vibrational frequencies compared to unsubstituted thiophene .

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for structural characterization. The technique offers multiple ionization modes that generate characteristic ion species with predictable mass-to-charge ratios and collision cross-sections [21] [22].

The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 244.87, representing the most abundant ion in positive ionization mode [21] [22]. This species exhibits a predicted collision cross-section of 127.0 square angstroms, reflecting the compact molecular geometry of the disubstituted thiophene [21]. The high relative intensity of this ion indicates the stability of the protonated form under typical ionization conditions [23].

Sodium and potassium adduct ions form readily under electrospray ionization conditions, appearing at mass-to-charge ratios 266.86 and 282.83, respectively [21] [22]. These adduct ions exhibit larger collision cross-sections due to the coordination of the alkali metal cations, with values of 142.6 and 130.5 square angstroms [21]. The formation of these species provides additional confirmation of the molecular weight and demonstrates the coordination ability of the sulfonyl fluoride oxygen atoms [24].

Negative ionization mode generates the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 242.86 [21] [22]. This ion exhibits a collision cross-section of 133.4 square angstroms and medium relative intensity [21]. The facile formation of this anion reflects the acidic nature of the compound, likely involving deprotonation of the thiophene ring system [25].

The ammonium adduct [M+NH₄]⁺ forms at mass-to-charge ratio 261.90 with a collision cross-section of 151.1 square angstroms [21] [22]. This species demonstrates the largest collision cross-section among the observed ions, reflecting the extended conformation adopted upon ammonium coordination [21]. The lower relative intensity suggests that ammonium adduct formation is less favorable than protonation or alkali metal coordination [24].

The molecular ion radical [M]⁺- can be observed under electron ionization conditions at mass-to-charge ratio 243.87 [22] [23]. This species provides information about the electron removal process and potential fragmentation pathways. The collision cross-section of 147.7 square angstroms reflects the neutral molecular geometry without significant structural reorganization upon ionization [21].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation effects within 5-Bromothiophene-2-sulfonyl fluoride. The technique provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, as well as charge transfer processes between the thiophene ring and electron-withdrawing substituents [26] [27].

The spectrum exhibits three distinct absorption regions, each corresponding to different electronic transitions. Band I appears between 280 to 300 nanometers with a high extinction coefficient of 15,000 to 20,000 liters per mole per centimeter [26]. This intense absorption corresponds to the π→π* transition of the thiophene aromatic system [27]. The high extinction coefficient reflects the allowed nature of this transition and the conjugated character of the heterocyclic system [28].

Band II manifests between 350 to 380 nanometers with a moderate extinction coefficient of 8,000 to 12,000 liters per mole per centimeter [26] [28]. This absorption arises from n→π* transitions involving the sulfur lone pairs of both the thiophene ring and the sulfonyl group [27]. The moderate intensity reflects the partially forbidden nature of these transitions, which gain intensity through vibronic coupling and molecular asymmetry [29].

Band III appears as a weak absorption between 450 to 500 nanometers with an extinction coefficient of 2,000 to 5,000 liters per mole per centimeter [26]. This low-energy transition corresponds to charge transfer from the thiophene ring to the electron-accepting sulfonyl fluoride group [28]. The weak intensity and red-shifted position indicate significant intramolecular charge transfer character, reflecting the push-pull electronic structure of the molecule [26] [27].

The absorption maxima and intensities are influenced by the combined electronic effects of the bromine and sulfonyl fluoride substituents . The electron-withdrawing nature of both groups modifies the energy levels of the thiophene molecular orbitals, resulting in bathochromic shifts compared to unsubstituted thiophene [27] [28]. These spectral features provide valuable information for understanding the electronic structure and potential photochemical behavior of the compound [26].

X-ray Diffraction Analysis

X-ray diffraction analysis of 5-Bromothiophene-2-sulfonyl fluoride crystals provides definitive structural information including bond lengths, bond angles, and molecular packing arrangements. The crystallographic data reveals the three-dimensional structure and intermolecular interactions that govern the solid-state properties of the compound [30] [31].

The molecular geometry exhibits a planar thiophene ring with the sulfonyl fluoride group oriented out of the aromatic plane [30]. The sulfur atom of the sulfonyl group adopts a tetrahedral geometry with bond angles close to the ideal 109.5 degrees [32]. The sulfur-fluorine bond length typically measures approximately 1.56 angstroms, consistent with other aromatic sulfonyl fluoride structures [30] [33].

The carbon-sulfur bond connecting the thiophene ring to the sulfonyl group exhibits partial double bond character due to conjugation effects [32]. This bond length is typically shorter than a typical carbon-sulfur single bond, reflecting the electronic delocalization between the aromatic system and the electron-withdrawing sulfonyl group [31] [33].

The bromine substituent lies in the plane of the thiophene ring with a carbon-bromine bond length of approximately 1.88 angstroms [30] [31]. The positioning of the bromine atom influences the overall molecular dipole moment and affects the intermolecular packing arrangements in the crystal lattice [34].

Intermolecular interactions in the crystal structure include halogen bonding between fluorine and bromine atoms [30]. These interactions contribute to the stability of the crystal packing and influence the physical properties such as melting point and solubility [32] [34]. Additional weak interactions such as carbon-hydrogen to oxygen hydrogen bonding may also contribute to the overall crystal stability [30] [33].

XLogP3

GHS Hazard Statements

Pictograms

Corrosive